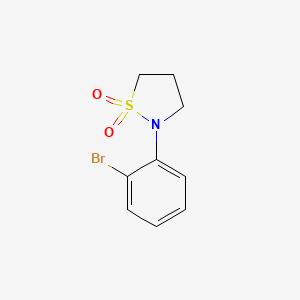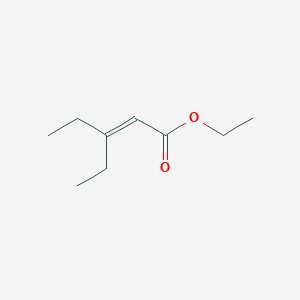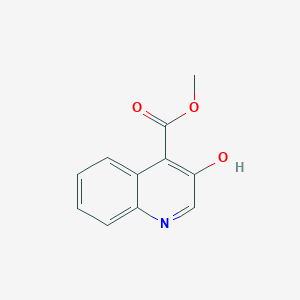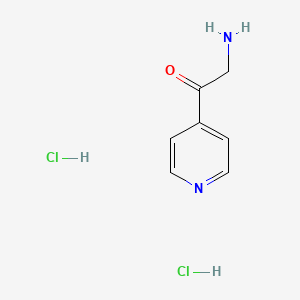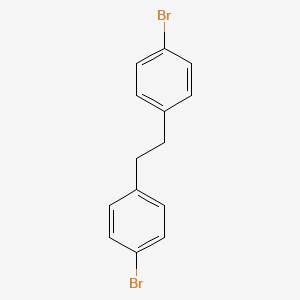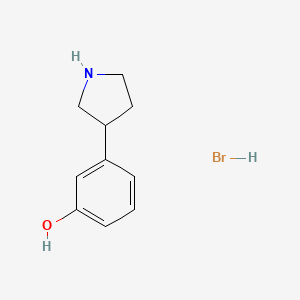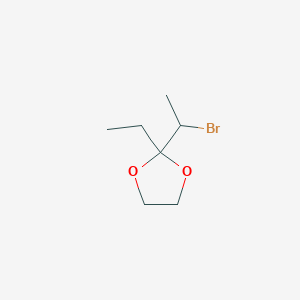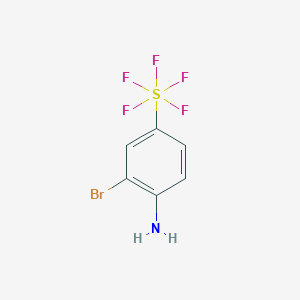
(4-Amino-3-bromophenyl)pentafluorosulfur
説明
“(4-Amino-3-bromophenyl)pentafluorosulfur” is a chemical compound with the CAS Number 159727-25-0 . It has a molecular weight of 298.07 and its IUPAC name is 2-bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline . The compound is also known as ABPF5.
Physical And Chemical Properties Analysis
“(4-Amino-3-bromophenyl)pentafluorosulfur” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The boiling point of the compound is not specified .科学的研究の応用
Medicinal Chemistry
2-Bromo-4-(pentafluorosulfanyl)aniline has potential applications in medicinal chemistry due to the unique properties of the pentafluorosulfanyl (SF5) group. This group is known for its high chemical stability and strong electron-withdrawing effect, which can significantly influence the pharmacokinetic and pharmacodynamic properties of therapeutic compounds . The SF5 group’s lipophilicity and ability to improve biological activities make it a valuable substituent in drug design, potentially leading to analogs with enhanced efficacy and safety profiles .
Agriculture
In the agricultural sector, the SF5 moiety has been utilized to develop meta-diamide insecticides. Compounds containing this group have shown high insecticidal activity, excellent selectivity to insects, and favorable water solubility and log P values . This suggests that 2-bromo-4-(pentafluorosulfanyl)aniline could be a precursor in synthesizing new crop-protecting agents with improved performance and environmental compatibility .
Materials Science
The incorporation of the SF5 group into aryl propionamide scaffolds has been explored for the development of selective androgen receptor modulators (SARMs). These compounds are of interest in materials science for their potential use in creating novel materials with specific biological activities . The SF5 group’s unique physicochemical characteristics may lead to materials with novel properties and applications.
Environmental Science
While specific applications in environmental science are not directly cited, the chemical stability and non-toxicity of SF5 degradation products suggest that 2-bromo-4-(pentafluorosulfanyl)aniline could be involved in developing environmentally benign compounds . Its resistance to hydrolysis under extreme conditions could be advantageous in creating materials that are less likely to degrade into harmful byproducts.
Analytical Chemistry
The strong inductive electron-withdrawing effect of the SF5 group can be exploited in analytical chemistry to modify the electronic properties of molecules, potentially affecting their detectability and reactivity in various analytical methods . This could lead to the development of new analytical reagents or probes with enhanced sensitivity and specificity.
Biochemistry
In biochemistry, the SF5 group’s influence on common synthetic transformations, such as amide coupling and reductive amination, is of particular interest . The group’s properties could affect the stability and reactivity of bioconjugates, which are crucial in studying and manipulating biological systems. This makes 2-bromo-4-(pentafluorosulfanyl)aniline a valuable building block in biochemical research.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301+H311+H331-H315-H319 . This means it is toxic if swallowed, in contact with skin, or if inhaled, and it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
The compound is known to be used in various synthetic transformations utilized in fields of bioconjugation and drug development .
Mode of Action
The mode of action of 2-bromo-4-(pentafluorosulfanyl)aniline involves its interaction with its targets through common synthetic transformations such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions . The influence of the novel substituent on the success of these common transformations has been studied .
Biochemical Pathways
It is known that the compound is involved in various synthetic transformations, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
The compound is known to demonstrate high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions .
Result of Action
The compound is known to have unique physicochemical parameters, resulting in its application within several fields, particularly medicinal chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-bromo-4-(pentafluorosulfanyl)aniline. The compound demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that it can maintain its efficacy and stability in a variety of environmental conditions.
特性
IUPAC Name |
2-bromo-4-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF5NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEXDMPBPSYTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514512 | |
| Record name | 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-bromophenyl)pentafluorosulfur | |
CAS RN |
159727-25-0 | |
| Record name | 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(pentafluorosulfanyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

